2-(2-ethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

Description

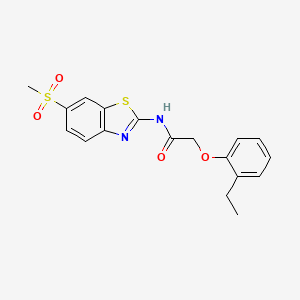

2-(2-Ethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-based acetamide derivative characterized by a methanesulfonyl group at the 6-position of the benzothiazole ring and a 2-ethylphenoxy moiety attached to the acetamide side chain (Figure 1). Benzothiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

2-(2-ethylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-3-12-6-4-5-7-15(12)24-11-17(21)20-18-19-14-9-8-13(26(2,22)23)10-16(14)25-18/h4-10H,3,11H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOAMUKRDJHNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 2-ethylphenol with an appropriate halogenating agent to form 2-ethylphenyl halide.

Nucleophilic Substitution: The 2-ethylphenyl halide is then reacted with sodium acetate to form 2-ethylphenoxy acetate.

Formation of the Benzothiazole Intermediate: Separately, 2-aminobenzenethiol is reacted with methanesulfonyl chloride to form 6-methanesulfonyl-1,3-benzothiazole.

Coupling Reaction: The final step involves the coupling of 2-ethylphenoxy acetate with 6-methanesulfonyl-1,3-benzothiazole under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-ethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives

Key Observations :

Electron-Withdrawing Groups :

- The target compound’s 6-methanesulfonyl group is structurally analogous to the 6-trifluoromethyl group in BTA (). Both substituents enhance binding to enzymes like CK-1δ, as seen in BTA’s high inhibitory activity (pIC₅₀: 7.8) . However, the bulkier trifluoromethyl group may provide stronger hydrophobic interactions compared to methanesulfonyl.

- In contrast, 6-nitro or 6-methoxy substituents (e.g., BTC-j ) exhibit moderate to strong antimicrobial activity, suggesting that electronic effects alone are insufficient to predict efficacy; steric and solubility factors also play critical roles .

Acetamide Side Chain Modifications: The 2-ethylphenoxy group in the target compound is less polar than the pyridin-3-yl amino group in BTC-j or the trimethoxyphenyl group in BTA. This may reduce water solubility but improve penetration through lipid membranes . Derivatives with heterocyclic substituents (e.g., pyridine, triazole) often show enhanced antimicrobial activity due to hydrogen bonding with bacterial targets like DNA gyrase .

Enzymatic Inhibition and Docking Studies

- BTA () demonstrated superior binding to CK-1δ (GlideXP score: -3.78 kcal/mol) compared to other analogs, attributed to its trifluoromethyl group and trimethoxyphenyl side chain .

- BTC-j and related compounds () showed docking compatibility with DNA gyrase (PDB: 3G75), correlating with their antimicrobial efficacy . The target compound’s methanesulfonyl group could mimic sulfonamide-containing inhibitors (e.g., Compound 47 ), which disrupt bacterial enzyme function .

Antimicrobial Activity Trends

- MIC Values: BTC-j (6-methoxy derivative) exhibited potent activity against E. coli (MIC: 3.125 µg/mL) and P. aeruginosa (MIC: 6.25 µg/mL) . Nitro-substituted analogs (e.g., 6-nitrobenzothiazole) showed reduced activity, suggesting electron-withdrawing groups at the 6-position must balance electronic and steric effects . The target compound’s methanesulfonyl group may offer a compromise, providing stability without excessive bulk.

Biological Activity

The compound 2-(2-ethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide is a derivative of benzothiazole known for its diverse biological activities. This article focuses on its synthesis, biological evaluation, and potential therapeutic applications, particularly in oncology and neuroprotection.

- IUPAC Name : this compound

- Molecular Formula : C18H18N2O4S2

- Molecular Weight : 382.47 g/mol

- CAS Number : 756860-25-0

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-amino thiophenol and appropriate aldehydes.

- Introduction of the Ethylphenoxy Group : This step often involves etherification reactions.

- Sulfonation : The introduction of the methanesulfonyl group is conducted using methylsulfonyl chloride in the presence of a base.

Anticancer Activity

Recent studies have evaluated the anticancer properties of benzothiazole derivatives, including our compound of interest. The following findings highlight its potential:

- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of proliferation in various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay indicated a dose-dependent response with IC50 values ranging from 1 to 4 µM .

-

Mechanism of Action :

- Apoptosis Induction : Flow cytometry analyses confirmed that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by elevated levels of cleaved caspases.

- Cell Cycle Arrest : The compound was found to induce G0/G1 phase arrest in treated cells, disrupting normal cell cycle progression .

- Inflammatory Response Modulation : Inflammatory cytokines such as IL-6 and TNF-α were significantly reduced upon treatment, indicating potential anti-inflammatory properties that may complement its anticancer effects .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties, particularly against Alzheimer's disease:

- Cholinesterase Inhibition : It exhibited potent inhibition against acetylcholinesterase (AChE), with an IC50 value of 2.31 µM, suggesting its potential as a therapeutic agent for cognitive disorders .

- Aβ Aggregation Inhibition : The compound effectively inhibited beta-amyloid aggregation by approximately 53%, which is crucial in preventing neurodegenerative processes associated with Alzheimer's disease .

Comparative Analysis with Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| 2-(3-ethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide | Anticancer | 1 - 4 | Significant inhibition in A431 and A549 cell lines |

| Benzothiazole Derivative B7 | Anticancer | 1 - 4 | Similar mechanism involving AKT and ERK pathway inhibition |

| Compound 12 (Benzothiazole-Piperazine Hybrid) | Neuroprotection | 2.31 | Effective against AChE and Aβ aggregation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.